(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one is a complex organic compound characterized by its multiple methoxyethoxymethoxy groups and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone system to an alcohol.
Substitution: The methoxyethoxymethoxy groups can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s enone system allows it to act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[2-hydroxy-4,6-dimethoxyphenyl]-3-[3-methoxy-4-(2-methoxyethoxy)phenyl]prop-2-en-1-one
- (E)-1-[2-hydroxy-4,6-bis(2-ethoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one
Uniqueness
Compared to similar compounds, (E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one stands out due to its multiple methoxyethoxymethoxy groups, which enhance its solubility and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H38O12 |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H38O12/c1-31-9-12-35-18-38-22-16-24(30)28(27(17-22)40-20-37-14-11-33-3)23(29)7-5-21-6-8-25(26(15-21)34-4)39-19-36-13-10-32-2/h5-8,15-17,30H,9-14,18-20H2,1-4H3/b7-5+ |
InChI Key |
MQPOMCVXTGNIIJ-FNORWQNLSA-N |
Isomeric SMILES |
COCCOCOC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OCOCCOC)OCOCCOC)O)OC |
Canonical SMILES |
COCCOCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOCCOC)OCOCCOC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.